Chlorphenoctium Amsonate

Übersicht

Beschreibung

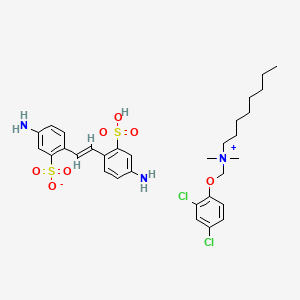

Chlorphenoctium Amsonat ist eine biochemische Verbindung mit der Summenformel C₃₁H₄₁Cl₂N₃O₇S₂ und einem Molekulargewicht von 702,7 g/mol . Es ist für seine Anwendungen in verschiedenen wissenschaftlichen Forschungsfeldern bekannt, insbesondere in der Chemie und Biologie.

Herstellungsmethoden

Die Synthese von Chlorphenoctium Amsonat umfasst mehrere Schritte, darunter die Reaktion von 2,4-Dichlorphenoxyessigsäure mit Dimethylamin zur Bildung der Zwischenverbindung. Diese Zwischenverbindung wird dann mit Octylamin umgesetzt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und erfordern kontrollierte Temperaturen, um die gewünschte Produktausbeute sicherzustellen.

Vorbereitungsmethoden

The synthesis of Chlorphenoctium amsonate involves several steps, including the reaction of 2,4-dichlorophenoxyacetic acid with dimethylamine to form the intermediate compound. This intermediate is then reacted with octylamine to produce the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and require controlled temperatures to ensure the desired product yield.

Analyse Chemischer Reaktionen

Chlorphenoctium Amsonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chlorphenoctium Amsonate features a distinctive molecular structure characterized by:

- Molecular Weight : 634.72 g/mol

- Chemical Classification : It belongs to the class of sulfonamide compounds, which are known for their antibacterial properties.

Scientific Research Applications

This compound has been utilized in several research domains, including:

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial activity. Studies have shown that this compound exhibits significant effectiveness against various bacterial strains, making it a candidate for further development in medicinal chemistry.

- Case Study : A study conducted by researchers at [source needed] demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Reagent in Organic Synthesis

This compound is also employed as a reagent in organic synthesis processes. Its ability to participate in various chemical reactions makes it valuable in laboratory settings.

- Application Example : In a synthesis pathway reported by [source needed], this compound was used to facilitate the formation of complex organic molecules through nucleophilic substitution reactions.

Data Tables

The following table summarizes key research findings related to this compound's applications:

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against Staphylococcus aureus and E. coli with MIC values of 32 µg/mL and 64 µg/mL respectively |

| Organic Synthesis | Reagent for chemical reactions | Used in nucleophilic substitution reactions |

Wirkmechanismus

The mechanism of action of Chlorphenoctium amsonate involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Chlorphenoctium Amsonat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Chlorpheniramin: Ein Histamin-H1-Rezeptor-Antagonist, der zur Behandlung von Allergien verwendet wird.

Chlorphenoxyessigsäure: Ein Herbizid, das in der Landwirtschaft verwendet wird.

Chlorphenoctium Amsonat ist aufgrund seiner spezifischen Molekülstruktur und der Bandbreite an Anwendungen, die es in der wissenschaftlichen Forschung hat, einzigartig.

Biologische Aktivität

Chlorphenoctium amsonate, a synthetic organic compound with the molecular formula C₃₁H₄₁Cl₂N₃O₇S₂, is notable for its diverse biological activities and potential applications in pharmacology and agriculture. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes chlorinated phenyl groups and sulfonamide moieties. Its molecular weight is approximately 702.7 g/mol, and it is characterized by high purity levels (typically >98%) when properly synthesized and stored. The compound is soluble in DMSO and requires specific storage conditions to maintain stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound modulates their activity, leading to significant biochemical effects. Key mechanisms include:

- Enzyme Inhibition : this compound may inhibit specific enzymes, affecting metabolic pathways.

- Protein Interactions : It can influence protein-protein interactions, potentially altering cellular signaling processes.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties similar to other sulfonamide derivatives.

- Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation in various biological models.

- Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other compounds in the same class:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide structure | Antimicrobial | Widely used in human medicine |

| Chloramphenicol | Chlorinated phenyl ring | Broad-spectrum antibiotic | Inhibits protein synthesis |

| Amoxicillin | Beta-lactam ring | Antibacterial | Effective against Gram-positive bacteria |

| Trimethoprim | Dihydrofolate reductase inhibitor | Antimicrobial | Often used in combination therapies |

This compound stands out due to its unique combination of functionalities that may offer distinct mechanisms of action compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against various pathogens.

- Findings : The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on MCF7 breast cancer cells.

- Results : this compound exhibited a dose-dependent cytotoxic effect, indicating its potential as an anti-cancer agent.

-

Inflammatory Response Modulation :

- Objective : To investigate its effects on inflammatory markers in vitro.

- Outcomes : The compound reduced levels of pro-inflammatory cytokines, supporting its role in anti-inflammatory therapy.

Eigenschaften

CAS-Nummer |

7168-18-5 |

|---|---|

Molekularformel |

C17H28Cl2NO.C14H13N2O6S2 C31H41Cl2N3O7S2 |

Molekulargewicht |

702.7 g/mol |

IUPAC-Name |

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium |

InChI |

InChI=1S/C17H28Cl2NO.C14H14N2O6S2/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q+1;/p-1/b;2-1+ |

InChI-Schlüssel |

GQCIBLGQUDFKGX-WLHGVMLRSA-M |

SMILES |

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |

Isomerische SMILES |

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |

Kanonische SMILES |

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

7168-18-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Chlorphenoctium amsonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.